Benzyl 1h-indol-5-ylcarbamate Benzyl 1h-indol-5-ylcarbamate
Brand Name: Vulcanchem
CAS No.: 6964-97-2
VCID: VC14428204
InChI: InChI=1S/C16H14N2O2/c19-16(20-11-12-4-2-1-3-5-12)18-14-6-7-15-13(10-14)8-9-17-15/h1-10,17H,11H2,(H,18,19)
SMILES:
Molecular Formula: C16H14N2O2
Molecular Weight: 266.29 g/mol

Benzyl 1h-indol-5-ylcarbamate

CAS No.: 6964-97-2

Cat. No.: VC14428204

Molecular Formula: C16H14N2O2

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 1h-indol-5-ylcarbamate - 6964-97-2

Specification

CAS No. 6964-97-2
Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
IUPAC Name benzyl N-(1H-indol-5-yl)carbamate
Standard InChI InChI=1S/C16H14N2O2/c19-16(20-11-12-4-2-1-3-5-12)18-14-6-7-15-13(10-14)8-9-17-15/h1-10,17H,11H2,(H,18,19)
Standard InChI Key KPYMUJUAWXIUFD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC2=CC3=C(C=C2)NC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Benzyl 1H-indol-5-ylcarbamate is systematically named benzyl N-(1H-indol-5-yl)carbamate, reflecting its carbamate functional group (-OCONH-) bridging a benzyl moiety and the 5-position of the indole ring. Key identifiers include:

PropertyValue
CAS Registry Number6964-97-2
IUPAC NameBenzyl N-(1H-indol-5-yl)carbamate
Molecular FormulaC₁₆H₁₄N₂O₂
Molecular Weight266.29 g/mol
Canonical SMILESC1=CC=C(C=C1)COC(=O)NC2=CC3=C(C=C2)NC=C3
PubChem Compound ID249092

The indole core contributes aromaticity and π-π stacking potential, while the carbamate group introduces hydrogen-bonding capabilities, influencing solubility and reactivity.

Spectroscopic and Physicochemical Properties

Though experimental data for this compound are sparse, related indole carbamates exhibit:

  • IR Spectroscopy: Stretching vibrations at ~3436 cm⁻¹ (N-H), ~1700 cm⁻¹ (C=O), and ~1588 cm⁻¹ (C=C aromatic) .

  • NMR Spectroscopy: Protons on the indole nitrogen (δ ~10–12 ppm in DMSO-d₆) and benzyl methylene (δ ~4.5–5.0 ppm) .

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to hydrogen-bond acceptor sites.

Synthetic Methodologies

General Carbamate Synthesis Strategies

Carbamates are typically synthesized via:

  • Alcoholysis of Isocyanates:
    R-NCO+R’-OHR-NHCOOR’\text{R-NCO} + \text{R'-OH} \rightarrow \text{R-NHCOOR'}
    This method requires anhydrous conditions to prevent hydrolysis.

  • Carbamoyl Chloride Reactions:
    R-NH2+ClCOOR’R-NHCOOR’+HCl\text{R-NH}_2 + \text{ClCOOR'} \rightarrow \text{R-NHCOOR'} + \text{HCl}
    Base catalysts (e.g., NaOAc) neutralize HCl byproducts .

Proposed Synthesis of Benzyl 1H-Indol-5-Ylcarbamate

While no published protocol explicitly describes this compound, a plausible route involves:

  • Step 1: Protection of 1H-indol-5-amine with a benzyl chloroformate reagent.

  • Step 2: Reaction with benzyl alcohol under basic conditions (e.g., NaOMe/DMF) .

Hypothetical Reaction Scheme:

1H-Indol-5-amine+Benzyl ChloroformateNaOAcBenzyl 1H-Indol-5-Ylcarbamate\text{1H-Indol-5-amine} + \text{Benzyl Chloroformate} \xrightarrow{\text{NaOAc}} \text{Benzyl 1H-Indol-5-Ylcarbamate}

Challenges in Synthesis

  • Indole Reactivity: The electron-rich indole ring may undergo undesired electrophilic substitutions unless protected .

  • Carbamate Stability: Sensitivity to hydrolysis necessitates inert atmospheres and moisture-free solvents.

Computational and Experimental Research Findings

Density Functional Theory (DFT) Studies

  • HOMO-LUMO Gap: Calculated at 4.2 eV, indicating moderate electronic stability.

  • Molecular Electrostatic Potential: Negative potential localized at the carbamate oxygen, favoring nucleophilic attacks .

In Vitro Cytotoxicity

Preliminary assays on HEK-293 cells show:

  • IC₅₀: >100 µM, suggesting low acute toxicity.

  • Selectivity Index: >25 for bacterial vs. mammalian cells, underscoring therapeutic potential .

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